molecular formula C14H21N3O2 B7633574 N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

Katalognummer B7633574
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: FLHNHRNLILFKRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide, also known as DZP, is a diazepane derivative that has been of significant interest in scientific research due to its potential therapeutic applications. DZP belongs to the class of compounds known as diazepanes, which have been extensively studied for their pharmacological properties.

Wirkmechanismus

The exact mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide enhances the activity of GABA by binding to specific sites on the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been shown to have anticonvulsant properties, which may be due to its ability to enhance the activity of GABA. Additionally, N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have sedative effects, which may be beneficial in the treatment of anxiety and insomnia.

Vorteile Und Einschränkungen Für Laborexperimente

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for the GABA receptor, which makes it a useful tool for studying the role of GABA in the central nervous system. However, one of the limitations is that it can be difficult to obtain a high yield and purity of the product, which can make it challenging to use in experiments.

Zukünftige Richtungen

There are several future directions for N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been shown to have neuroprotective effects, which may be beneficial in these diseases. Another area of interest is its potential use in the treatment of anxiety and insomnia. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been found to have anxiolytic and sedative effects, which may be useful in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide and its potential therapeutic applications.

Synthesemethoden

The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide involves the reaction of 3-butyn-2-ol with cyclopropanecarbonyl chloride to form the intermediate, 3-butyn-2-yl cyclopropanecarboxylate. This intermediate is then reacted with 1,4-diazepane-1-carboxylic acid to form N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide. The synthesis of N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-11(2)15-14(19)17-8-4-7-16(9-10-17)13(18)12-5-6-12/h1,11-12H,4-10H2,2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHNHRNLILFKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC(=O)N1CCCN(CC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-but-3-yn-2-yl-4-(cyclopropanecarbonyl)-1,4-diazepane-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.